molecular formula C20H19F3N6OS B2583648 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine CAS No. 1286703-40-9

6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine

Cat. No.: B2583648
CAS No.: 1286703-40-9
M. Wt: 448.47
InChI Key: BDSNLDUYCLSWOW-UHFFFAOYSA-N
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Description

The compound (2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring, a pyridine ring, and a piperazine ring .


Molecular Structure Analysis

The molecule contains several functional groups and rings, including a thiazole ring, a pyridine ring, and a piperazine ring . The thiazole and pyridine rings are nearly coplanar to one another .

Scientific Research Applications

Pharmacological Applications

This compound, along with its derivatives, has been identified as a potential pharmacological agent due to its interaction with various biological targets. For instance, certain derivatives have been explored for their analgesic effects by acting as selective antagonists for transient receptor potential vanilloid 4 (TRPV4) channels. These compounds have shown promise in preclinical models for treating pain, highlighting the therapeutic potential of this chemical scaffold in developing new analgesics (Tsuno et al., 2017).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of related compounds, with studies synthesizing new pyridine derivatives to test their efficacy against various bacterial and fungal strains. The structure-activity relationship (SAR) analysis of these compounds provides insights into their potential as antimicrobial agents, contributing to the search for new treatments against resistant microbial infections (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Structural Analysis

The compound and its analogs have been subjects of extensive synthetic studies aimed at exploring their chemical properties and potential applications in medicinal chemistry. For example, research on the synthesis and reactions of related trifluoromethyl-containing heterocyclic compounds has expanded the understanding of these chemical structures and their potential utility in various scientific domains (Sokolov & Aksinenko, 2010). Additionally, studies on the protonation sites and hydrogen bonding in salts of similar compounds contribute to the knowledge of their structural chemistry, which is crucial for designing more effective and stable chemical entities (Böck et al., 2021).

Optical Properties and Material Science

The compound's derivatives have also been explored in the context of their optical properties, with research investigating the structure-dependent and environment-responsive characteristics of trisheterocyclic systems. Such studies are pertinent to the development of new materials with specific optical applications, including sensing, imaging, and light-emitting devices (Palion-Gazda et al., 2019).

Future Directions

Future research could focus on elucidating the compound’s synthesis, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored, given the known activities of compounds with similar functional groups .

Properties

IUPAC Name

[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6OS/c1-13-3-2-4-16(25-13)27-19-26-15(12-31-19)18(30)29-9-7-28(8-10-29)17-6-5-14(11-24-17)20(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSNLDUYCLSWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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